molecular formula C9H8BrNO2 B2653447 6-(bromomethyl)-4H-1,4-benzoxazin-3-one CAS No. 1260830-16-7

6-(bromomethyl)-4H-1,4-benzoxazin-3-one

Cat. No.: B2653447
CAS No.: 1260830-16-7
M. Wt: 242.072
InChI Key: XPXDQHSFTLVMDJ-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-4H-1,4-benzoxazin-3-one is an organic compound that belongs to the benzoxazine family This compound is characterized by a benzene ring fused with an oxazine ring, and a bromomethyl group attached to the sixth position of the benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(bromomethyl)-4H-1,4-benzoxazin-3-one typically involves the bromination of a precursor compound. One common method involves the bromination of 6-methyl-4H-1,4-benzoxazin-3-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction is usually carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, and the use of automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-4H-1,4-benzoxazin-3-one undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 6-(azidomethyl)-4H-1,4-benzoxazin-3-one, while oxidation with potassium permanganate can yield this compound-2-carboxylic acid.

Scientific Research Applications

6-(Bromomethyl)-4H-1,4-benzoxazin-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and resins, due to its reactive bromomethyl group.

Mechanism of Action

The mechanism of action of 6-(bromomethyl)-4H-1,4-benzoxazin-3-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as cell death or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    6-(Bromomethyl)-4H-1,4-benzoxazin-2-one: Similar structure but with the bromomethyl group at a different position.

    6-(Bromomethyl)-4H-1,4-benzoxazin-3-one-2-carboxylic acid: An oxidized derivative with a carboxylic acid group.

    This compound-2-thiol:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromomethyl group is particularly reactive, making it a valuable intermediate for further functionalization in synthetic chemistry.

Properties

IUPAC Name

6-(bromomethyl)-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-4-6-1-2-8-7(3-6)11-9(12)5-13-8/h1-3H,4-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXDQHSFTLVMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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